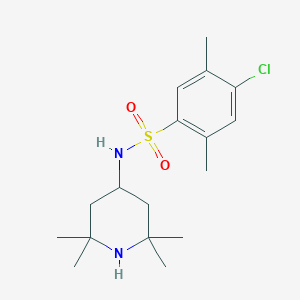
1-(Biphenyl-4-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Biphenyl-4-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol, also known as BPP, is a synthetic compound that has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. BPP is a chiral molecule that belongs to the class of beta-adrenergic receptor agonists. It has been shown to exhibit potent agonist activity at both beta-1 and beta-2 adrenergic receptors, making it a promising candidate for the treatment of various cardiovascular and respiratory diseases.
Mechanism of Action
1-(Biphenyl-4-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol exerts its pharmacological effects by binding to and activating beta-adrenergic receptors, which are G protein-coupled receptors that play a critical role in regulating cardiovascular and respiratory function. 1-(Biphenyl-4-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol exhibits potent agonist activity at both beta-1 and beta-2 adrenergic receptors, which results in increased cardiac output, bronchodilation, and vasodilation. The mechanism of action of 1-(Biphenyl-4-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol is complex and involves multiple signaling pathways, including cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA) signaling.
Biochemical and Physiological Effects:
1-(Biphenyl-4-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol has been shown to have a variety of biochemical and physiological effects, including increased cardiac output, bronchodilation, vasodilation, and increased lipolysis. These effects are mediated by the activation of beta-adrenergic receptors and the subsequent activation of downstream signaling pathways, such as cAMP and PKA. 1-(Biphenyl-4-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol has also been shown to have anti-inflammatory effects in vitro and in vivo, which may be beneficial in the treatment of inflammatory diseases, such as asthma and COPD.
Advantages and Limitations for Lab Experiments
1-(Biphenyl-4-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol has several advantages for use in laboratory experiments, including its high degree of enantiomeric purity, potent agonist activity at beta-adrenergic receptors, and well-characterized mechanism of action. However, 1-(Biphenyl-4-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol also has some limitations, including its relatively low solubility in aqueous solutions and its potential for non-specific binding to other receptors or proteins.
Future Directions
There are several potential future directions for research on 1-(Biphenyl-4-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol, including the development of new analogs with improved pharmacological properties, the investigation of its anti-inflammatory effects in vivo, and the study of its effects on other signaling pathways and receptors. In addition, 1-(Biphenyl-4-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol may have potential applications in the treatment of other diseases, such as obesity and diabetes, which are associated with dysregulation of beta-adrenergic receptor signaling.
Synthesis Methods
The synthesis of 1-(Biphenyl-4-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol can be achieved through several methods, including the use of chiral catalysts, asymmetric synthesis, and resolution of racemic mixtures. One of the most commonly used methods for the synthesis of 1-(Biphenyl-4-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol involves the reaction of (R)-1-(4-bromophenyl)ethanol with (S)-pyrrolidine-2-carboxylic acid in the presence of a chiral catalyst. This method yields 1-(Biphenyl-4-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol with a high degree of enantiomeric purity, which is essential for its biological activity.
Scientific Research Applications
1-(Biphenyl-4-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, 1-(Biphenyl-4-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol has been investigated for its potential use as a beta-adrenergic receptor agonist for the treatment of cardiovascular and respiratory diseases, such as asthma, chronic obstructive pulmonary disease (COPD), and congestive heart failure. 1-(Biphenyl-4-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol has also been studied for its potential use as a tool compound for the study of beta-adrenergic receptor signaling pathways and the development of new drugs that target these pathways.
properties
Molecular Formula |
C19H23NO2 |
|---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
1-(4-phenylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol |
InChI |
InChI=1S/C19H23NO2/c21-18(14-20-12-4-5-13-20)15-22-19-10-8-17(9-11-19)16-6-2-1-3-7-16/h1-3,6-11,18,21H,4-5,12-15H2 |
InChI Key |
IVSJAROWKRYGQL-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CC(COC2=CC=C(C=C2)C3=CC=CC=C3)O |
Canonical SMILES |
C1CCN(C1)CC(COC2=CC=C(C=C2)C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[(4-Ethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B245609.png)
![Ethyl 1-[(4-tert-butylphenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B245624.png)
![Ethyl 1-[(3,4-dimethylphenyl)sulfonyl]piperidine-4-carboxylate](/img/structure/B245626.png)


![1-(3-Chloro-2-methylphenyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B245639.png)
![1-(4-Ethylphenyl)-4-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B245647.png)


![1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-4-(3,4-dimethylphenyl)piperazine](/img/structure/B245668.png)
![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(2,5-dimethylphenyl)piperazine](/img/structure/B245693.png)
![4-Bromo-2-{[4-(3,4-dimethylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether](/img/structure/B245695.png)
![1-[(5-Bromo-2-methoxyphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B245697.png)
![1-[(4-iodophenyl)sulfonyl]-2-isopropyl-1H-imidazole](/img/structure/B245701.png)